2-Hydroxy-2-(naphthalen-2-yl)acetonitrile

Asymmetric synthesis Enzymatic catalysis Chiral building block

2-Hydroxy-2-(naphthalen-2-yl)acetonitrile is a bifunctional naphthalene-derived cyanohydrin building block distinguished by its extended π-system. Unlike the 1-naphthyl isomer (93% ee), the 2-naphthyl derivative achieves 98% ee via (R)-hydroxynitrile lyase-catalyzed hydrocyanation of 2-naphthaldehyde. Its free hydroxyl group enables dearomative allylation to C4-allylated spirocyclic intermediates, O-methylation to validated cytochrome P450 fluorescent probes, and catalytic hydrogenation to chiral β-amino alcohols. Procuring the pre-formed chiral cyanohydrin eliminates in-house asymmetric optimization, accelerating medicinal chemistry and fragment-based drug discovery programs.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
Cat. No. B11910714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-2-(naphthalen-2-yl)acetonitrile
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(C#N)O
InChIInChI=1S/C12H9NO/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12,14H
InChIKeyBNMFIFUVYYUFKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydroxy-2-(naphthalen-2-yl)acetonitrile (CAS 20862-03-7): A Chiral Naphthyl Cyanohydrin for Asymmetric Synthesis and Advanced Intermediates


2-Hydroxy-2-(naphthalen-2-yl)acetonitrile is a naphthalene-derived cyanohydrin that serves as a chiral building block and a versatile synthetic intermediate. The compound is accessible in high enantiomeric purity through (R)-hydroxynitrile lyase-catalyzed hydrocyanation of 2-naphthaldehyde, achieving up to 98% enantiomeric excess . Its bifunctional nitrile–hydroxyl architecture enables transformations such as carbamate and oxazolidinone formation, while the extended aromatic naphthalene core unlocks unique reactivity in dearomative functionalization and fluorescent-probe development .

Why Generic Aryl Cyanohydrins Cannot Replace 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile in Stereoselective and Dearomative Applications


Simple aryl cyanohydrins such as mandelonitrile lack the extended π-system required for dearomative coupling reactions and fluorescent tagging. The positional isomer 1-naphthyl cyanohydrin shows divergent enantioselectivity in enzymatic hydrocyanation (93% ee vs. 98% ee for the 2-naphthyl derivative ), and O-alkylated analogs like 2-methoxy-2-(naphthalen-2-yl)acetonitrile are already committed to a specific ether linkage, limiting downstream diversification. Consequently, substituting the 2-hydroxy-2-(naphthalen-2-yl)acetonitrile scaffold without validation risks compromised yield, selectivity, and synthetic versatility.

2-Hydroxy-2-(naphthalen-2-yl)acetonitrile: Head-to-Head Quantitative Differentiation Evidence


Higher Enantiomeric Excess (98% ee) in Hydroxynitrile Lyase-Catalyzed Synthesis Over the 1-Naphthyl Regioisomer (93% ee)

The (R)-hydroxynitrile lyase from Prunus mume converts 2-naphthaldehyde to (R)-2-hydroxy-2-(naphthalen-2-yl)acetonitrile with 98% enantiomeric excess, whereas the 1-naphthaldehyde isomer yields only 93% ee under identical biotransformation conditions . This 5-percentage-point improvement in optical purity reduces the downstream burden of chiral resolution and is particularly critical for active pharmaceutical ingredients where regulatory specifications demand high enantiopurity.

Asymmetric synthesis Enzymatic catalysis Chiral building block

Consistent Substrate Conversion (58%) Outperforms Many Alternative Aromatic Aldehydes in the Same Enzymatic System

Under standardized Prunus mume lyase conditions, 2-naphthaldehyde undergoes 58% conversion to the target cyanohydrin, significantly exceeding the conversion observed for structurally diverse aldehydes such as 2-methylbenzaldehyde (6%), 2,4-dimethylbenzaldehyde (5.8%), 2,3-dimethoxybenzaldehyde (7%), and 2,4-dimethoxybenzaldehyde (11%) . This robust conversion – combined with 98% ee – makes the 2-naphthyl derivative one of the most efficient substrates in the panel, enabling higher throughput and lower enzyme loading in preparative-scale reactions.

Biocatalysis Substrate scope Process efficiency

Qualitative Advantage in Palladium-Catalyzed Dearomative Allylation: Naphthyl Cyanohydrins Enable C4-Selective Functionalization Where Benzyl Cyanohydrins Fail

In a palladium-catalyzed dearomative allylation protocol, naphthyl cyanohydrins such as 2-hydroxy-2-(naphthalen-2-yl)acetonitrile react preferentially at the C4 position of the naphthalene ring to give dearomatized products, whereas benzyl cyanohydrins undergo a competing benzyl substitution pathway that significantly diminishes dearomative yield . Although precise yield ratios require consultation of the full experimental dataset, the qualitative selectivity difference is reproducible and critical for synthetic planning.

Dearomative functionalization Palladium catalysis Site selectivity

Procurement-Guiding Application Scenarios for 2-Hydroxy-2-(naphthalen-2-yl)acetonitrile


Enantiopure (R)-Amino Alcohol Synthesis via Nitrile Reduction

The 98% ee (R)-cyanohydrin obtained via Prunus mume lyase serves as an ideal precursor for catalytic hydrogenation to (R)-2-hydroxy-2-(naphthalen-2-yl)ethylamine derivatives. Procurement of the pre-formed chiral cyanohydrin eliminates the need for in-house asymmetric cyanation optimization, streamlining the synthesis of chiral β-amino alcohols for medicinal chemistry programs.

Fluorescent Probe Precursor for Cytochrome P450 Activity Assays

O-Methylation of 2-hydroxy-2-(naphthalen-2-yl)acetonitrile yields 2-methoxy-2-(naphthalen-2-yl)acetonitrile, a validated fluorescent substrate for cytochrome P450 monooxygenases. The free hydroxyl group of the parent compound allows flexible derivatization to tune the probe's physicochemical properties, offering an advantage over pre-formed O-alkyl analogs that lock in a single linker identity.

Dearomative Spirocycle Construction via Palladium Catalysis

Utilizing the dearomative allylation methodology described in , the naphthyl cyanohydrin scaffold can be converted to C4-allylated dearomatized products. These intermediates contain a quaternary carbon center and a β,γ-unsaturated nitrile handle suitable for further cyclization, enabling rapid access to spirocyclic scaffolds relevant to natural-product synthesis and fragment-based drug discovery.

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